Fluorol Yellow 088

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluorol Yellow 088 typically involves the condensation of p-Cresol and Phthalic anhydride in the presence of sulfuric acid . The product is then subjected to reduction using zinc and ammonia under pressure, followed by sublimation at 250-280°C under reduced pressure to obtain the purified compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Fluorol Yellow 088 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and ammonia are commonly used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

科学的研究の応用

Staining and Visualization Techniques

Fluorol Yellow 088 is primarily employed in biological research for labeling and staining purposes . Its fluorescent properties enable researchers to visualize specific cellular components under a microscope. Notably, it has been used to stain suberin lamellae in plant tissues, which aids in studying plant structure and function. This application is crucial for understanding the composition and integrity of plant cell walls .

- Lipid Staining : The compound interacts well with lipids, making it an effective dye for lipid staining. This property is particularly valuable in studies focused on lipid distribution within biological samples . It has been shown to effectively stain lipid materials in various plant tissues, enhancing the visualization of lipid-rich structures .

- Fluorescence Microscopy : this compound is utilized in fluorescence microscopy to visualize nanoparticles and other structures within plant tissues. For instance, researchers have prepared this compound-labeled lignin nanocapsules to study their localization and uptake mechanisms in plants .

Applications in Plant Biology

This compound has been instrumental in several case studies related to plant biology:

- Detection of Suberin : In studies examining root parasitic plants, this compound was used to detect suberin deposition in cell walls. This application helps elucidate the interactions between parasitic plants and their hosts .

- Cell Wall Integrity Studies : Research has demonstrated that this compound can be used to assess the integrity of cell wall diffusion barriers. It allows for quantification of endodermal cell responses during various developmental stages .

- Mechanisms of Uptake : Studies involving lignin nanocarriers labeled with this compound have provided insights into the mechanisms by which these carriers are taken up by plant cells, highlighting their potential for delivering bioactive substances within plant tissues .

Industrial Applications

In addition to its scientific applications, this compound is also widely used in industrial settings:

- Coloring Agent : The compound is employed as a dye for coloring oils, waxes, greases, fats, hydrocarbons derivatives, and polishes. Its stability and low solubility in water make it suitable for non-aqueous environments .

- Use in Oily Insecticides : this compound is included in formulations for oily insecticides due to its ability to bind effectively with lipids .

Comparative Analysis with Other Dyes

To better understand the unique properties of this compound, a comparative analysis with other commonly used dyes is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sudan Red 7B | C.I. 26100 | High solubility in lipids; primarily used for fat tissue staining. |

| Oil Red O | C.I. 26125 | Primarily used for fat staining; different color profile (red). |

| Nile Red | C.I. 26105 | Exhibits fluorescence; extensively used for lipid droplet visualization. |

| This compound | C.I. 45350 | Effective binding with lipids; low toxicity; stability across various applications. |

作用機序

The mechanism of action of Fluorol Yellow 088 involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe in various applications . The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.

類似化合物との比較

Similar Compounds

- 2,7-Dimethylnaphtho[3,2,1-kl]xanthene

- 2,8-Dimethylnaphtho[3,2,1-kl]xanthone

- Fluorol Yellow 088-1,4-dione

Uniqueness

This compound is unique due to its specific fluorescent properties, which make it highly valuable in scientific research and industrial applications. Its ability to fluoresce under specific conditions sets it apart from other similar compounds, making it a preferred choice for various applications .

生物活性

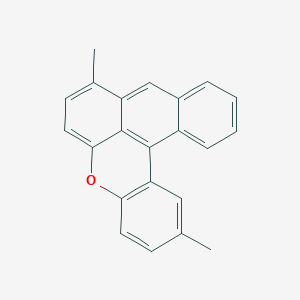

Fluorol Yellow 088, chemically known as 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a polyaromatic organic dye recognized for its fluorescent properties. This compound is primarily utilized in biological research for labeling and staining applications due to its ability to bind specifically to cellular components, thus enhancing visualization under fluorescence microscopy. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₈H₁₄

- Molecular Weight : 234.31 g/mol

- Appearance : Bright yellow solid

- Solubility : Low solubility in water; soluble in organic solvents

These properties make it particularly suitable for non-aqueous environments and various industrial applications, including the coloring of oils and waxes.

Applications in Biological Research

This compound is primarily used for:

- Staining of Plant Tissues : It effectively stains suberin lamellae in plant roots, which aids in studying plant structure and function. Suberin is a complex polyester that forms a protective barrier in plant tissues.

- Lipid Staining : The compound interacts well with lipids, making it a valuable tool for visualizing lipid distribution within biological samples. This is crucial in studies focusing on cellular mechanisms and plant biology.

- Histological Techniques : It can be combined with other histological stains to visualize different cell structures simultaneously.

This compound's biological activity is primarily attributed to its ability to bind to specific cellular components:

- Binding Mechanism : The compound's structural arrangement allows it to interact favorably with lipid membranes and suberin layers within plant cells. This interaction enhances its staining capabilities and provides detailed visualization under fluorescent microscopy.

- Low Toxicity : Compared to other synthetic dyes, this compound exhibits low toxicity levels, making it a safer option for laboratory use.

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Histochemical Staining of Suberin :

-

Lipid Visualization :

- Research indicates that this compound can effectively stain lipid droplets within cells. Its solubility in lipid environments allows researchers to visualize lipid distributions accurately .

-

Comparative Study with Other Dyes :

- A comparative analysis showed that while other dyes like Sudan Red and Oil Red O are used for lipid staining, this compound offers unique advantages due to its specific binding properties and lower toxicity .

Comparative Table of Dyes Used in Biological Research

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₈H₁₄ | Low toxicity; effective for lipid and suberin staining |

| Sudan Red 7B | C₂₁H₂₂N₂O₄S | High solubility in lipids; used mainly for fat tissues |

| Oil Red O | C₂₁H₂₃O₂ | Primarily used for fat staining; red color profile |

| Nile Red | C₁₉H₁₃N | Exhibits fluorescence; used extensively for lipid droplets |

特性

IUPAC Name |

4,12-dimethyl-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,11,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVHNCGXVPMYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883260 | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-37-8 | |

| Record name | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dimethylnaphtho[3,2,1-kl]xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。